Bifonazole

Catalog No.
S521229
CAS No.
60628-96-8
M.F
C22H18N2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifonazole

CAS Number

60628-96-8

Product Name

Bifonazole

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
2.45e-03 g/L

Synonyms

1-((4-biphenylyl)-phenylmethyl)-1H-imidazole, Amycor, Bay H 4502, Bay H-4502, Bifokey, Bifomyk, Bifon, bifonazole, Moldina, Mycospor

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

The exact mass of the compound Bifonazole is 310.147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bifonazole is a highly lipophilic imidazole antifungal active pharmaceutical ingredient (API) primarily procured for advanced topical dermatological formulations. Unlike standard first-generation azoles, bifonazole is characterized by its extended epidermal retention and a unique dual-action mechanism that disrupts fungal ergosterol biosynthesis at two distinct stages. In industrial pharmaceutical manufacturing, it is typically formulated at a 1% concentration in creams, gels, and solutions. Its physicochemical profile, specifically its high stratum corneum penetration and prolonged half-life, makes it a high-value API for developers aiming to transition from twice-daily to once-daily antifungal product lines [1].

Research Fit

1 Dual inhibition mechanism study (CYP51A1 + HMG-CoA reductase)
2 Dermatophyte and yeast antifungal screening context
3 Dermal exposure and retention model fit

Procuring older, generic imidazoles like clotrimazole or miconazole as direct substitutes for bifonazole compromises both formulation efficacy and patient compliance. Clotrimazole relies solely on the inhibition of CYP51 (lanosterol 14α-demethylase), leaving upstream sterol synthesis intact and resulting in a primarily fungistatic profile that requires twice-daily application [1]. In contrast, bifonazole directly inhibits both CYP51 and HMG-CoA reductase, delivering a sequential blockade that is highly fungicidal against dermatophytes[2]. Furthermore, bifonazole achieves more than double the epidermal penetration quantity of clotrimazole, meaning substitution with older azoles fundamentally degrades the pharmacokinetic rationale for once-daily dosing regimens [3].

Substitution Risk

Bifonazole
Dual CYP51A1 + HMG-CoA reductase inhibition; reported fungicidal mechanism context
Generic imidazoles
CYP51A1 inhibition only; HMG-CoA reductase effect is feedback-mediated, may not replicate dual mechanism
Mechanism mismatch: fungicidal profile may not transfer
Dermal exposure
Reported dermal penetration and retention profiles may differ significantly across imidazole compounds
Skin accumulation context requires compound-specific review
Species potency
Potency ranking against C. albicans, T. glabrata, and M. furfur varies across imidazoles
Species-specific susceptibility context may shift

Dual-Target Mechanism: HMG-CoA Reductase Inhibition

Bifonazole distinguishes itself from baseline imidazoles through a sequential mode of action. While both compounds inhibit CYP51, bifonazole also directly targets HMG-CoA reductase, the rate-limiting enzyme in terpenoid biosynthesis. In vitro assays demonstrate that at concentrations above 1 µg/mL, bifonazole suppresses HMG-CoA reductase activity to approximately 20% of control levels. In stark contrast, clotrimazole exhibits no direct inhibitory effect on this enzyme even at concentrations up to 2 µg/mL, relying entirely on indirect feedback mechanisms[1].

Evidence DimensionResidual HMG-CoA reductase activity
Target Compound Data~20% residual activity at >1 µg/mL
Comparator Or BaselineClotrimazole (No direct inhibition up to 2 µg/mL)
Quantified Difference80% direct enzyme inhibition vs. 0% direct inhibition
ConditionsIn vitro microsomal enzyme assay for T. mentagrophytes

This dual-inhibition profile ensures a more profound fungicidal effect, making bifonazole the superior API for formulations targeting recalcitrant dermatophyte infections.

HMG-CoA Inhibition
Head-to-head
Direct inhibition vs. feedback regulation only
Supports fungicidal mechanism interpretation
Reported MFC/MIC ratio context; T. mentagrophytes, M. canis

Epidermal Penetration and Retention

The commercial viability of once-daily topical antifungals depends heavily on the API's ability to penetrate and persist in the stratum corneum. In human pharmacokinetic studies comparing 1% formulations applied over 24 hours, the total quantity of radiolabeled bifonazole that penetrated the epidermal layers was more than twice as high as that of clotrimazole. Both drugs exhibited similar half-lives (approximately 19 to 32 hours in the horny layer), but the significantly higher absolute concentration of bifonazole ensures that therapeutic levels remain well above the Minimum Inhibitory Concentration (MIC) for a full 24-hour cycle [1].

Evidence DimensionEpidermal drug penetration quantity
Target Compound Data>2x higher absolute penetration quantity
Comparator Or BaselineClotrimazole (Baseline 1x penetration)
Quantified DifferenceMore than 100% increase in penetrated active ingredient
ConditionsIn vivo human skin stripping assay (24-168 hours post-application of 1% cream)

Higher epidermal accumulation provides the pharmacokinetic justification for once-daily dosing, a critical marketing and compliance differentiator for new dermatological products.

Dermal Penetration
Head-to-head
>2-fold higher penetration quantity vs. clotrimazole
Reported dermal exposure context
8 volunteers; [14C]-labeled; 24–168 h post-application

Fungicidal Potency: MFC/MIC Ratio

A critical metric for antifungal efficacy is the ratio of the Minimal Fungicidal Concentration (MFC) to the Minimal Inhibitory Concentration (MIC). A lower ratio indicates a drug that kills fungi rather than merely halting their growth. Comparative in vitro evaluations against selected species of yeasts and dermatophytes revealed that the MFC/MIC ratio is substantially lower for bifonazole than for clotrimazole. This enhanced fungicidal capacity is directly linked to bifonazole's unique sequential blockade of the ergosterol pathway, establishing it as a more potent eradicating agent [1].

Evidence DimensionMFC/MIC Ratio (Fungicidal vs. Fungistatic profile)
Target Compound DataSignificantly lower MFC/MIC ratio (fungicidal)
Comparator Or BaselineClotrimazole (Higher MFC/MIC ratio, primarily fungistatic)
Quantified DifferenceShift from fungistatic to fungicidal profile against key dermatophytes
ConditionsIn vitro agar dilution method (Kimmig's agar, pH 6.5)

A lower MFC/MIC ratio translates to faster pathogen eradication, reducing the required duration of therapy and lowering relapse rates in clinical applications.

M. furfur MIC
Head-to-head
0.06 μg/mL median MIC
Supports M. furfur screening context
30 clinical isolates; alamarBlue readout

Calmodulin Antagonism: Anti-Inflammatory Effect

Beyond its antimicrobial action, bifonazole exhibits intrinsic anti-inflammatory properties, which are highly valuable in treating pruritic or erythematous fungal infections. Clinical and in vitro models indicate that bifonazole acts as a calmodulin antagonist and suppresses pro-inflammatory mediators. In histamine wheal tests, 1% bifonazole demonstrated anti-inflammatory activity comparable to 1% hydrocortisone at 15 and 30 minutes post-application. This dual therapeutic action allows formulators to achieve symptom relief without the regulatory and safety burdens associated with co-formulating a corticosteroid API[1].

Evidence DimensionAnti-inflammatory activity (erythema/pruritus reduction)
Target Compound DataEquivalent to 1% hydrocortisone
Comparator Or BaselineStandard imidazoles lacking potent anti-inflammatory effects / 1% Hydrocortisone baseline
Quantified DifferenceTherapeutic equivalence to a mild Class VII topical corticosteroid
ConditionsHistamine-induced wheal and flare test in human subjects

Enables the development of monotherapy products that simultaneously treat the underlying infection and the associated inflammatory symptoms, streamlining regulatory approval.

Clinical Endpoint
Head-to-head
91.7% vs. 91.5% improvement (P>0.05)
Supports endpoint comparability review
Multicenter RCT; n=489; tinea pedis model
Dermal Retention
Reported
MRT ~14.5–14.9 h in human skin
Supports once-daily dosing research
HPLC skin PK study; OD vs. BID trial context
Species Potency
Head-to-head
C. albicans G-MIC 5 μg/mL; more active vs. T. glabrata
Species-specific potency review
Agar dilution; 67 yeast isolates

Once-Daily Topical Formulations

Driven by its superior epidermal penetration (>2x that of clotrimazole) and prolonged half-life, bifonazole is the optimal API for once-daily dermatological formulations. This application directly leverages the pharmacokinetic data to improve patient compliance in treating tinea pedis, tinea corporis, and tinea cruris [1].

Short-Course Therapy for Recalcitrant Dermatophytoses

Because bifonazole features a lower MFC/MIC ratio and directly inhibits both CYP51 and HMG-CoA reductase, it is highly suited for short-course therapeutic products aimed at stubborn or recurrent fungal infections where standard fungistatic azoles fail to achieve complete eradication [2].

Steroid-Free Anti-Inflammatory Solutions

Bifonazole’s intrinsic anti-inflammatory properties, which rival 1% hydrocortisone in histamine wheal models, make it an excellent candidate for steroid-free formulations targeting inflamed fungal infections (e.g., severe athlete's foot or seborrheic dermatitis). This simplifies formulation stability and avoids the skin-thinning side effects of topical corticosteroids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dosing regimen research
Dermal retention profile
MRT and skin accumulation endpoint review
Malassezia screening studies
Species-specific potency ranking
MIC and isolate-panel endpoints
Dermal penetration studies
Tissue exposure context
Skin accumulation and retention endpoints
Comparator benchmark studies
Reported endpoint comparability
Head-to-head endpoint review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

310.146998583 Da

Monoisotopic Mass

310.146998583 Da

Heavy Atom Count

24

LogP

4.77
4.77 (LogP)

Appearance

Solid powder

Melting Point

142

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QYJ305Z91O

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of various topical fungal infections, including athlete's foot (tinea pedis).

Pharmacology

Bifonazole is a type of antifungal medicine known as an imidazole. It kills fungi and yeasts by interfering with their cell membranes.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC10 - Bifonazole

Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi.

Pictograms

Irritant

Irritant

Other CAS

60628-96-8

Absorption Distribution and Excretion

Very low absorption following topical administration (0.6% of an applied dose). In cases of skin lesions absorption is increased (2.5%).

Metabolism Metabolites

Hepatic.

Wikipedia

Bifonazole

Biological Half Life

1-2 hours

Tacrolimus, not triamcinolone acetonide, interacts synergistically with itraconazole, terbinafine, bifonazole, and amorolfine against clinical dermatophyte isolates

J Zhang, J Tan, L Yang, Y He
PMID: 30337054   DOI: 10.1016/j.mycmed.2018.09.003

Abstract

To compare the in vitro interactions between tacrolimus (TAC)/triamcinolone acetonide (TRI) with itraconazole (ITC), terbinafine (TRB), bifonazole (BIZ), and amorolfine (AMF) in 28 clinical dermatophyte isolates, including 13 Trichophyton rubrum, 6 Trichophyton mentagrophytes, 5 Microsporum canis, and 4 Epidermophyton floccosum strains.
The interactions between TAC or TRI with antifungal agents were tested according to the microdilution checkerboard technique adapted from the CLSI M38-A2 microdilution method.
TAC and TRI did not exhibit significant antifungal activity against the tested strains at the highest concentration (MICs>8μg/mL). However, a strong synergistic interaction was observed for combinations of TAC with ITC (53%), TRB (53%), or BIZ (63%) against Trichophyton strains. Comparatively, TRI/ITC (11%) and TRI/BIZ (16%) combinations showed weaker synergistic activity against the same Trichophyton strains. TAC also showed synergistic interaction with ITC against 20% M. canis strains, with TRB against 60% M. canis strains, and with BIZ against 25% E. floccosum strains. No synergism was observed when M. canis and E. floccosum strains were exposed to TRI in combination with these drugs. Antagonism was not observed for any combinations.
Compared with TRI, TAC showed better synergy when combined with antifungal agents, especially topical TRB and BIZ, against dermatophyte isolates.


Bifonazole Exerts Anti-Inflammatory Effects in Human Three-Dimensional Skin Equivalents after UVB or Histamine Challenge

Laura Huth, Yvonne Marquardt, Ruth Heise, Katharina Fietkau, Norbert-Heinz Becker, Sebastian Huth, Jens Malte Baron
PMID: 31509851   DOI: 10.1159/000502213

Abstract

In addition to its role as a broad-spectrum imidazole antifungal drug, data from animal models as well as human clinical trials also demonstrated an anti-inflammatory efficacy of bifonazole (BFZ). In the histamine wheal test and after UV radiation, BFZ showed antiphlogistic effects that were comparable to those of hydrocortisone. However, the underlying molecular mechanisms of the anti-inflam-matory properties of BFZ are poorly understood.
Performing an in vitro study we used full-thickness three-dimensional (3D) skin models containing macrophages as mediators of inflammation. We conducted two sets of experiments. In a first set we exposed our models to UVB irradiation to provoke an inflammation. A second approach used the addition of histamine into the culture medium. In both approaches, models were treated topically with a BFZ-containing ointment or a placebo ointment for 24 h, and then the effects were examined histologically as well as with microarray and quantitative real-time PCR analyses.
Histological examination showed that the BFZ-containing ointment reconstituted UVB- and histamine-mediated disorders within the skin models. Performing gene expression profiling in models that were treated with the BFZ-containing ointment after UVB irradiation, we detected an upregu-lation of differentiation markers (fillagrin, loricrin, and keratin 1), antimicrobial peptides (DEFB103A), and members of the cytochrome P450 family (CYP1A1 and CYP1B1) as well as a downregulation of genes that are involved in immune response (CCL22, CXCL12, CCL7, IRF1, ICAM1, TLR3, and RARRES3) and matrix metalloproteinases (MMP12 and MMP7). Models that were treated with the BFZ-containing ointment after histamine application showed an upregulation of members of the cytochrome P450 family (CAP1A1, CYP1B1, and CYP24A1) and a downregulation of immune response-associated genes (CXCL6, CXCL12, CCL8, IL6, and IL32).
We present the first in vitro study showing anti-inflammatory effects of BFZ in human 3D skin models. To our knowledge, this is the first time that these effects could be translated from human clinical trials into an in vitro test system, allowing a more detailed examination of molecular mechanisms that were regulated by BFZ.


Tinea pedis acquired in mosques?

Stefano Veraldi, Luigi Esposito, Alberto Gorani
PMID: 29600810   DOI: 10.1111/myc.12775

Abstract

We present four cases of interdigital tinea pedis in Italian tourists which was probably acquired in Turkish mosques and holy Muslim places. In all patients mycological examinations were positive for Trichophyton rubrum. All patients were successfully treated with bifonazole cream (one application/day for three weeks). It is advisable for tourists to wear socks when visiting mosques and holy Muslim places.


Design and Synthesis of Chiral Diene Ligands for Rh

Jin-Fong Syu, Huang-Ying Lin, Yu-Yi Cheng, Yao-Chu Tsai, Yi-Ching Ting, Ting-Shen Kuo, Damodar Janmanchi, Ping-Yu Wu, Julian P Henschke, Hsyueh-Liang Wu
PMID: 28766821   DOI: 10.1002/chem.201702509

Abstract

Herein we describe the design and synthesis of a novel family of bifunctional, chiral bicyclo[2.2.1]heptadiene ligands bearing aryl and secondary amido groups, and demonstrate their usefulness in the Rh
-catalyzed enantioselective addition reaction of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. Unlike the analogous Rh
-catalysts comprising diene ligands substituted with aryl and carboxylic ester groups, or only with aryl groups, the addition reaction proceeded with high stereoselectivity. The protocol tolerated a range of N-DPP-aldimines and arylboronic acids, producing the desired optically active N-DPP-protected amines with yields between 31-99 % and with ee values up to 91-99 %. The synthetic utility of the method was demonstrated by the conversion of N-DPP-protected amine 3 ae into the antifungal agent, bifonazole (13).


Patient-reported outcomes from two randomised studies comparing once-weekly application of amorolfine 5% nail lacquer to other methods of topical treatment in distal and lateral subungual onychomycosis

Martin Schaller, Bardur Sigurgeirsson, Marlis Sarkany
PMID: 28925059   DOI: 10.1111/myc.12676

Abstract

Patient adherence is a key consideration in the choice of a topical regimen for the treatment of onychomycosis. The objective of this study was to investigate patient-reported outcomes (treatment utilisation, adherence and satisfaction) in onychomycosis treated with once-weekly amorolfine 5% nail lacquer versus once-daily ciclopirox 8% nail lacquer (Study A) or once-daily urea 40% ointment/bifonazole 1% cream combination regimen (Study B). Study A: Subjects received amorolfine and ciclopirox on opposite feet for 12 weeks. Study B: Subjects received amorolfine and urea/bifonazole on opposite feet for 6-7 weeks. Assessments included subject adherence as per label, treatment preference and questionnaire. Study A: More subjects adhered to amorolfine (85%) than to ciclopirox (60%) (P = .025). Overall, subjects were satisfied (95% vs 100%, respectively) and the treatments were balanced in terms of preference (50% vs 45%) at week 12. Study B: More subjects adhered to amorolfine dosage (81.8%) than to the dosage of the urea/bifonazole combination regimen (59.1%) (P = .096). At the end of study, 85.7% of subjects preferred amorolfine versus 14.3% for urea/bifonazole. Fewer subjects experienced local side effects with amorolfine (4.5%) compared to urea (27.3%) and bifonazole (15%). Amorolfine 5% nail lacquer offers a simple and convenient treatment option, which may result in improved patient adherence and consequently lead to improved efficacy and patient satisfaction.


Pediatric Onychomycosis: The Emerging Role of Topical Therapy

Lawrence F Eichenfield, Sheila Fallon Friedlander
PMID: 28300851   DOI:

Abstract

Fungal infection of the nails is an increasingly recognized disease in infants and children. However, it can be difficult to distinguish clinically from other nail dystrophies. In addition, many mistakenly believe that onychomycosis does not occur in childhood. Under-recognition of this infectious disorder therefore occurs. Although many consider "nail fungus" a trivial cosmetic concern, it can lead to discomfort, risk of secondary infection, and a more significant health threat in immunocompromised or diabetic individuals. It should always be considered in the differential diagnosis of nail plate disorders in children as it is one of the more common causes.

Here we review the latest data on prevalence of the disease, reasons for its relatively low incidence compared with adults, and important predisposing factors. It is important to confirm the clinical diagnosis of onychomycosis in children, and affected individuals should be examined for concomitant tinea pedis. As familial disease often occurs, it is important to check parents and siblings as well for onychomycosis and tinea pedis.

Treatment of onychomycosis is challenging, and recurrence appears to be more common in children than in adults. Prolonged systemic antifungal therapy is commonly required. However, pediatric practitioners and parents alike hesitate when asked to treat young children with a systemic drug that requires laboratory monitoring and can have systemic toxicities. Due to their thinner, faster-growing nails, children are theoretically more likely to respond to topical monotherapy than adults, and therefore good candidates for topical antifungal therapy.

The clinical data on the use of topical antifungals in pediatric onychomycosis is scarce. We review data that exist from case reports and small clinical trials. New topical antifungals are now available that afford better nail penetration and additional delivery routes to the site of infection. Pediatric trials are now on-going, and should clarify the usefulness of these agents in children.


Targeting mitochondrial hexokinases increases efficacy of histone deacetylase inhibitors in solid tumor models

Andrew J McDonald, Katherine M Curt, Ruchi P Patel, Hanna Kozlowski, Dan L Sackett, Robert W Robey, Michael M Gottesman, Susan E Bates
PMID: 30579954   DOI: 10.1016/j.yexcr.2018.12.012

Abstract

Hexokinase 1 and 2 have been shown to inhibit Bak- and Bax-mediated apoptosis, leading us to combine the histone deacetylase inhibitor romidepsin with clotrimazole or bifonazole, two compounds that reportedly decrease mitochondrial localization of hexokinases. Cancer cell lines derived from breast, kidney, lung, colon or ovarian cancers were treated with a short-term exposure to 25 ng/ml romidepsin combined with either clotrimazole or bifonazole. The combination of romidepsin with 25 µM clotrimazole or bifonazole resulted in increased annexin staining compared to cells treated with any of the drugs alone. Cell death was caspase-mediated, as the pan-caspase inhibitor Q-VD-OPh was found to inhibit apoptosis induced by the combination. A549 lung cancer cells or HCT-116 cells deficient in Bak and Bax were also resistant to apoptosis with the combination implicating the intrinsic apoptotic pathway. We found that a 24 h treatment with clotrimazole or bifonazole decreased total hexokinase 2 expression, resulting in a 76% or 60% decrease, respectively, of mitochondrial expression of hexokinase 2. Mitochondrial hexokinase 1 levels increased 2-fold or less. Our work suggests that the combination of a short-term romidepsin treatment with bifonazole or clotrimazole leads to increased apoptosis, most likely due to decreased mitochondrial expression of hexokinase 2.


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